molecular formula C10H15N3O2 B6968426 3-[Ethyl(1,2-oxazol-3-ylmethyl)amino]pyrrolidin-2-one

3-[Ethyl(1,2-oxazol-3-ylmethyl)amino]pyrrolidin-2-one

Cat. No.: B6968426
M. Wt: 209.24 g/mol
InChI Key: HNNSCOSXZIOWIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[Ethyl(1,2-oxazol-3-ylmethyl)amino]pyrrolidin-2-one is a heterocyclic compound that features both oxazole and pyrrolidinone moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[Ethyl(1,2-oxazol-3-ylmethyl)amino]pyrrolidin-2-one typically involves the formation of the oxazole ring followed by its attachment to the pyrrolidinone moiety. One common method involves the cyclization of an appropriate precursor to form the oxazole ring, which is then reacted with a pyrrolidinone derivative under suitable conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to maximize yield and purity. This often includes the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions .

Chemical Reactions Analysis

Types of Reactions

3-[Ethyl(1,2-oxazol-3-ylmethyl)amino]pyrrolidin-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-[Ethyl(1,2-oxazol-3-ylmethyl)amino]pyrrolidin-2-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the synthesis of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[Ethyl(1,2-oxazol-3-ylmethyl)amino]pyrrolidin-2-one involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both oxazole and pyrrolidinone moieties in a single molecule. This dual functionality allows it to interact with a broader range of biological targets and undergo a variety of chemical reactions, making it a versatile compound in both research and industrial applications .

Properties

IUPAC Name

3-[ethyl(1,2-oxazol-3-ylmethyl)amino]pyrrolidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O2/c1-2-13(7-8-4-6-15-12-8)9-3-5-11-10(9)14/h4,6,9H,2-3,5,7H2,1H3,(H,11,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNNSCOSXZIOWIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=NOC=C1)C2CCNC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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